
JNJ-40355003
説明
JNJ-40355003 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of endocannabinoids such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA) . Its molecular formula is C₂₃H₂₃ClN₄O₂, with a molecular weight of 422.91 g/mol and a CAS number of 1394894-41-7 . Structurally, this compound belongs to the aryl piperazinyl urea class, featuring a 3-(4-chlorophenoxy)benzyl group and a pyridyl substituent that facilitates covalent interaction with FAAH’s catalytic serine residue (Ser241) .
Preclinical studies demonstrate that this compound exhibits favorable pharmacokinetic (PK) properties, including oral bioavailability and dose-dependent increases in plasma and brain concentrations of AEA, PEA, and OEA in rats, dogs, and primates . In rats, its brain-to-blood ratio is 2.62, indicating significant central nervous system penetration . This contrasts with peripherally restricted FAAH inhibitors, making this compound a valuable tool for studying both central and peripheral FAAH effects.
特性
CAS番号 |
1394894-41-7 |
---|---|
分子式 |
C23H23ClN4O2 |
分子量 |
422.9 g/mol |
IUPAC名 |
4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-pyridin-3-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H23ClN4O2/c24-19-6-8-21(9-7-19)30-22-5-1-3-18(15-22)17-27-11-13-28(14-12-27)23(29)26-20-4-2-10-25-16-20/h1-10,15-16H,11-14,17H2,(H,26,29) |
InChIキー |
CTYVKSQPMCSUOR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 |
正規SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JNJ-40355003; JNJ 40355003; JNJ40355003. |
製品の起源 |
United States |
準備方法
Structural Overview and Key Synthetic Targets
JNJ-40355003 belongs to the aryl piperazinyl urea derivative class, characterized by a central piperazine ring substituted with a carboxamide group and a 3-(4-chlorophenoxy)benzyl moiety. Its molecular formula is , with a molar mass of 422.91 g/mol. The critical synthetic targets include:
Synthesis of Key Intermediates
Preparation of 3-(4-Chlorophenoxy)benzyl Bromide
The 3-(4-chlorophenoxy)benzyl group is synthesized via nucleophilic aromatic substitution. In a typical procedure:
-
Reaction of 3-hydroxybenzaldehyde with 4-chlorophenol under basic conditions (e.g., K₂CO₃) yields 3-(4-chlorophenoxy)benzaldehyde.
-
Reduction of the aldehyde to the corresponding alcohol using NaBH₄ or catalytic hydrogenation.
-
Bromination with PBr₃ or HBr/acetic acid to produce 3-(4-chlorophenoxy)benzyl bromide.
This intermediate serves as the electrophile for alkylating the piperazine ring.
Functionalization of the Piperazine Core
Piperazine is sequentially derivatized to introduce the carboxamide and benzyl groups:
-
Protection of one nitrogen using Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups.
-
Alkylation with 3-(4-chlorophenoxy)benzyl bromide : Conducted in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to yield N-benzyl piperazine.
-
Deprotection : Removal of the Boc/Cbz group under acidic (HCl/dioxane) or catalytic hydrogenation conditions.
Carboxamide Formation
The final step involves coupling the free piperazine amine with 3-pyridyl isocyanate:
-
Reaction conditions : Anhydrous THF or DCM at 0–25°C.
-
Stoichiometry : Equimolar ratios of piperazine and isocyanate to minimize side reactions.
-
Workup : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields this compound as a white solid.
Key analytical data :
Optimization Challenges and Solutions
Hydrolytic Instability
Early batches exhibited degradation under acidic/basic conditions due to urea bond hydrolysis. Mitigation strategies included:
Scalability and Process Chemistry
A pilot-scale synthesis (50 g) achieved 65% overall yield through:
化学反応の分析
科学研究への応用
JNJ40355003は、特に化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。化学では、FAAH阻害のメカニズムと、脂肪酸アミドレベルの上昇の影響を研究するために使用されます。生物学では、さまざまな生理学的プロセスにおける脂肪酸アミドの役割を理解するのに役立ちます。医学では、JNJ40355003は、痛みや炎症などの状態における潜在的な治療効果について調査されています。 産業では、新しい医薬品やその他の製品の開発に使用される可能性があります.
科学的研究の応用
Absorption and Distribution
Studies have shown that JNJ-40355003 demonstrates favorable pharmacokinetic properties. In animal models, oral administration results in dose-proportional increases in plasma and brain concentrations. A significant brain-to-plasma ratio (approximately 2.62) indicates effective central nervous system penetration.
Time-Course Studies
A time-course study revealed that peak concentrations of anandamide occur approximately 4 hours post-dosing, while palmitoylethanolamide and oleoylethanolamide peak around 6 hours. Notably, even with sustained FAAH inhibition, levels of these fatty acid amides begin to decline by 12 hours post-dose.
Summary Table: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Brain-to-Plasma Ratio | 2.62 |
Peak Plasma Concentration | ~800 nM at 4h |
Peak Brain Concentration | ~600 nM at 6h |
Half-Life | 8–14 hours |
Pain Management
This compound has been evaluated for its analgesic properties using the spinal nerve ligation model in rats. Results indicated a significant reversal of tactile allodynia, with a maximum possible effect observed at a dose of 60 mg/kg. The effective dose (ED90) was determined to be 22 mg/kg, showcasing its potential as a treatment for neuropathic pain.
Anxiety Disorders
In a Phase 2a clinical trial targeting social anxiety disorder (SAD), this compound was administered at a dose of 25 mg daily over a period of 12 weeks. The primary endpoint was the change in the Liebowitz Social Anxiety Scale score from baseline to the end of the study. Secondary endpoints included various anxiety and depression scales.
Case Study: Efficacy in Social Anxiety Disorder
- Study Design : Multicenter, double-blind, placebo-controlled
- Duration : 12 weeks
- Primary Endpoint : Change in Liebowitz Social Anxiety Scale score
- Results : Preliminary findings suggest potential anxiolytic effects associated with FAAH inhibition.
Safety and Tolerability
The safety profile of this compound has been assessed through various preclinical and clinical studies. The compound has demonstrated good tolerability with manageable side effects. Its pharmacokinetic properties suggest that it can be administered safely over extended periods without significant adverse reactions.
作用機序
JNJ40355003は、酵素脂肪酸アミドヒドロラーゼ(FAAH)を選択的に阻害することで、その効果を発揮します。この阻害は、脂肪酸アミドの分解を防ぎ、血漿中のこれらの化合物のレベルの上昇につながります。 脂肪酸アミドのレベルの上昇は、さまざまな分子標的や経路と相互作用し、痛みを軽減する作用や抗炎症作用などの生理学的効果をもたらす可能性があります .
類似化合物との比較
JNJ-40355003 is compared below with structurally or functionally analogous FAAH inhibitors, highlighting differences in potency, selectivity, pharmacokinetics, and applications.
Structural and Functional Comparisons
Pharmacokinetic and Pharmacodynamic Profiles
生物活性
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied in various animal models. Key findings include:
- Oral Bioavailability : In rats, this compound demonstrated good oral bioavailability with a bioavailability factor () of approximately 39%.
- Plasma Concentrations : Following oral administration at doses ranging from 0.1 to 60 mg/kg, peak plasma concentrations were observed at approximately 3 mg/kg, with AEA levels increasing up to threefold.
- Brain Penetration : The compound exhibited a brain-to-plasma ratio of 2.62, indicating significant central nervous system penetration.
Effects on Fatty Acid Amides
The elevation of fatty acid amides post-administration of this compound has been documented through several studies:
Animal Model | Dose (mg/kg) | Peak AEA Increase | Peak PEA Increase | Peak OEA Increase |
---|---|---|---|---|
Rats | 3 | 3-fold | 2.25-fold | 1.9-fold |
Dogs | 10 | >30-fold | >30-fold | >30-fold |
Monkeys | 10 | 300-400% | 150-200% | 150-175% |
The data indicate that this compound significantly elevates AEA, PEA, and OEA levels across species, with the most pronounced effects observed in dogs and monkeys.
Study on Rats
A study conducted on rats demonstrated that this compound effectively inhibited FAAH activity, resulting in substantial increases in AEA levels. After administration at a dose of 3 mg/kg, AEA concentrations peaked approximately four hours post-dosing. The study also highlighted that maximal elevations were dose-dependent and plateaued at higher doses.
Q & A
Basic Research Questions
Q. What is the primary biochemical mechanism of JNJ-40355003, and how does it selectively inhibit fatty acid amide hydrolase (FAAH)?
this compound acts as a competitive, irreversible FAAH inhibitor by covalently binding to the enzyme’s catalytic serine residue, thereby blocking hydrolysis of endogenous fatty acid amides like anandamide. Its selectivity is demonstrated through enzyme activity assays against off-target serine hydrolases (e.g., monoacylglycerol lipase) and selectivity panels . Researchers should validate specificity using control compounds (e.g., URB597) and orthogonal assays such as mass spectrometry-based metabolite quantification .
Q. What standardized in vitro assays are recommended to evaluate this compound’s inhibitory potency?
Key assays include:
- Fluorometric enzyme activity assays using substrates like arachidonoyl-7-amino-4-methylcoumarin (AMC) in recombinant FAAH-expressing cell lysates.
- Cell-based models (e.g., human or rodent-derived neuronal cultures) to measure anandamide accumulation via LC-MS/MS.
- Selectivity profiling against related enzymes (e.g., cyclooxygenase-2) to confirm target specificity .
Q. How should researchers design dose-response studies to determine this compound’s IC₅₀ in preclinical models?
Use log-spaced concentrations (e.g., 0.1 nM–10 µM) in triplicate, with controls for solvent effects. Include positive controls (e.g., PF-04457845) and normalize activity to baseline FAAH hydrolysis rates. Statistical analysis should employ nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values .
Advanced Research Questions
Q. What experimental strategies address interspecies variability in FAAH activity when extrapolating this compound efficacy from rodents to primates?
Interspecies differences in FAAH substrate specificity (e.g., rat vs. human enzyme kinetics) require cross-validation using:
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles across different administration routes?
Contradictions may arise from variable bioavailability or tissue distribution. Methodological solutions include:
Q. What statistical approaches are optimal for analyzing dose-dependent behavioral outcomes in this compound pain models?
Use mixed-effects models to account for intra-subject variability in longitudinal studies (e.g., chronic constriction injury). Include covariates like baseline pain thresholds and adjust for multiple comparisons (e.g., Bonferroni correction). Sensitivity analyses should validate robustness against missing data .
Q. How should researchers optimize experimental designs to distinguish this compound’s central vs. peripheral FAAH inhibition effects?
- Blood-brain barrier (BBB) penetration assays : Compare brain-to-plasma ratios with peripherally restricted inhibitors (e.g., URB937).
- Tissue-specific FAAH activity quantification : Use microdissected brain regions (e.g., prefrontal cortex) and peripheral organs (e.g., liver) post-treatment.
- Behavioral endpoints : Pair central (e.g., anxiety-like behavior) and peripheral (e.g., inflammatory hyperalgesia) readouts .
Q. Methodological Guidelines
- Data Reproducibility : Document detailed protocols for enzyme assays, including buffer composition (e.g., pH 9.0 Tris-HCl), incubation times, and equipment settings. Share raw data and analysis scripts in supplementary materials .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal experiments, including randomization, blinding, and sample size justification .
- Conflict Resolution : Address contradictory findings (e.g., inconsistent IC₅₀ values) by replicating experiments across independent labs and standardizing assay conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。